(R)-(-)-2-Aminobutane
Overview
Description
Synthesis Analysis
The synthesis of (R)-(-)-2-Aminobutane involves several methods, including asymmetric synthesis via homologation of Ni(II) complexes of glycine Schiff bases. This process allows for the production of tailor-made α-amino acids, providing a practical and scalable approach to obtaining (R)-(-)-2-Aminobutane with high enantiopurity (Wang et al., 2017).
Molecular Structure Analysis
The molecular structure of (R)-(-)-2-Aminobutane is characterized by its chiral center, which significantly influences its chemical and physical properties. Studies on amino acid radicals, such as those in class I ribonucleotide reductase, shed light on the intricate details of such structures and their interactions, highlighting the importance of stereochemistry in the function and reactivity of these molecules (Lendzian, 2005).
Chemical Reactions and Properties
(R)-(-)-2-Aminobutane participates in various chemical reactions, including multicomponent reactions (MCRs), which are pivotal for constructing complex molecules efficiently. Recent advancements in MCRs have emphasized the development of innovative strategies for the synthesis of heterocycles, including those involving (R)-(-)-2-Aminobutane (Sharma & Sinha, 2023).
Scientific Research Applications
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Pharmaceutical Chemistry
- Summary of the Application : “®-(-)-2-Aminobutane” is a chiral amine that plays an important role in pharmaceutical chemistry . It’s used as a chiral auxiliary, which helps in the synthesis of enantiomerically pure compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process. Generally, “®-(-)-2-Aminobutane” would be used in a reaction with a prochiral substrate to form a new chiral center .
- Results or Outcomes : The use of “®-(-)-2-Aminobutane” as a chiral auxiliary can help to increase the enantiomeric excess (ee) of the resulting compound . This means that the synthesis process produces a higher proportion of one enantiomer over the other .
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Organic Synthesis
- Summary of the Application : Similar to its use in pharmaceutical chemistry, “®-(-)-2-Aminobutane” is also used in organic synthesis as a chiral auxiliary .
- Methods of Application : The compound can be used in various organic reactions to control the stereochemistry of the reaction .
- Results or Outcomes : The use of “®-(-)-2-Aminobutane” can help to control the formation of stereoisomers in the reaction, leading to a higher yield of the desired product .
Safety And Hazards
This involves understanding the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves identifying areas of further research, such as new synthetic methods, applications, or investigations into its mechanism of action.
For a specific compound like “®-(-)-2-Aminobutane”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
(2R)-butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNVHARXXAHW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Aminobutane | |
CAS RN |
13250-12-9 | |
Record name | (-)-sec-Butylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13250-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanamine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-sec-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTANAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HC5ICB6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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